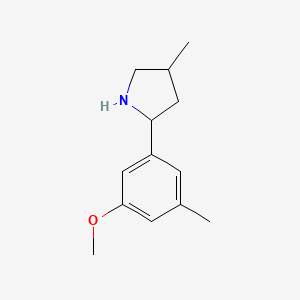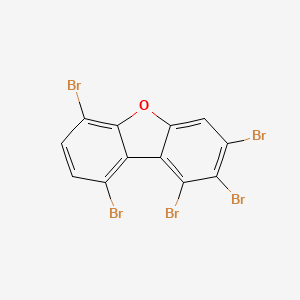
1,2,3,6,9-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O. This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it a highly brominated aromatic compound. It has a molecular weight of 562.672 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,6,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to facilitate the dissolution of reactants and control the reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include dibenzofuran derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include less brominated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6,9-Pentabromo-dibenzofuran has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of flame retardants and other brominated industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,9-pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
1,2,3,6,9-Pentabromo-dibenzofuran can be compared with other similar brominated dibenzofuran derivatives, such as:
1,2,4,6,8-Pentabromo-dibenzofuran: Another highly brominated dibenzofuran derivative with a different bromination pattern.
2,3,4,7,9-Pentabromo-dibenzofuran: A similar compound with bromine atoms at different positions on the dibenzofuran ring.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical reactivity and biological activity compared to other brominated dibenzofuran derivatives.
Propiedades
Número CAS |
617707-99-0 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,2,3,6,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-5(14)12-8(4)9-7(18-12)3-6(15)10(16)11(9)17/h1-3H |
Clave InChI |
DLGGXDULBQCBKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Br)C3=C(C(=C(C=C3O2)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




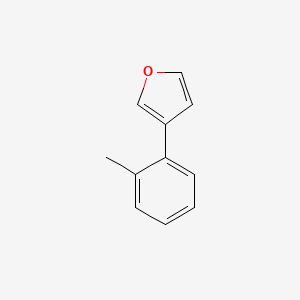
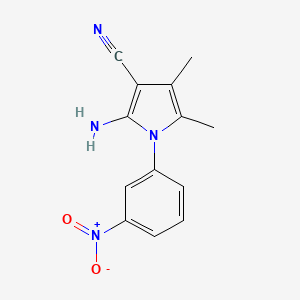
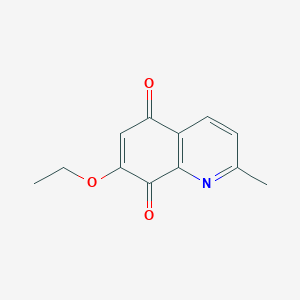
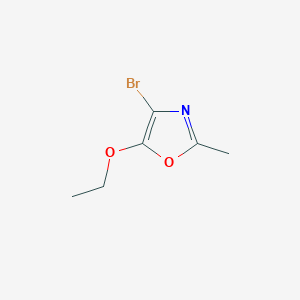
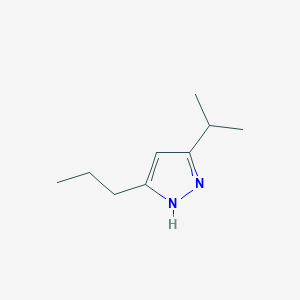
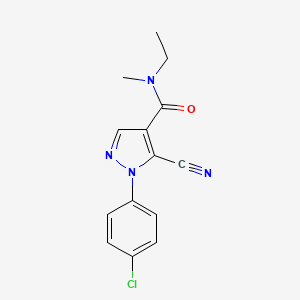
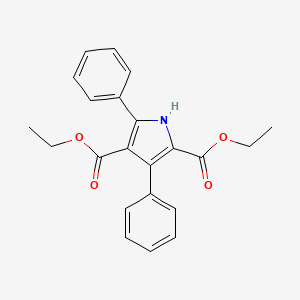
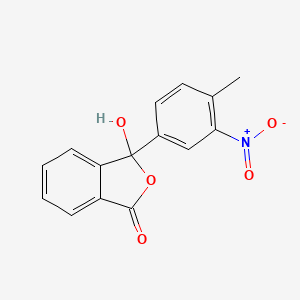
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
